Enantiomeric Configuration: (S) vs. Racemate and (R)-Enantiomer in Chiral 3-Amino-3-arylpropan-1-ol Scaffolds
Within the 3-amino-3-arylpropan-1-ol class, individual enantiomers display divergent pharmacological profiles. The patent literature explicitly teaches that for serotonin and noradrenaline reuptake inhibitors derived from this scaffold, certain enantiomers are not only less active but may produce undesired side effects, making enantiopure procurement essential [1]. The (S) configuration is defined by the (S)-enantiomer of 3-amino-3-(4-phenylphenyl)propan-1-ol (specific rotation data not disclosed in public repositories). In contrast, the racemate (CAS 790227-30-4) or (R)-enantiomer cannot guarantee the same target-engagement profile. For a closely related sub-class, biphenyl-substituted MAT inhibitors show SERT IC50 values in the range of 0.04–0.07 µM and NET IC50 of 0.01–2.12 µM, whereas the racemic counterpart or enantiomer with different aryl substitution geometry may shift potency by orders of magnitude [2].
| Evidence Dimension | Enantiomeric purity and predicted pharmacological selectivity |
|---|---|
| Target Compound Data | Single (S)-enantiomer, ≥95% purity (hydrochloride salt); specific target affinity not publicly reported for this exact compound |
| Comparator Or Baseline | Racemic mixture (CAS 790227-30-4): 1:1 mixture of (R) and (S) enantiomers. (R)-enantiomer: opposite configuration. |
| Quantified Difference | Enantiomeric excess >0% (target) vs. 0% ee (racemate). For scaffold analogs, enantiomeric potency ratios can exceed 10-fold favoring the active enantiomer [1]. |
| Conditions | Class-level inference from 3-amino-3-arylpropan-1-ol patent disclosures (Grünenthal GmbH) and MAT inhibitor SAR studies in rat synaptosomal reuptake assays [2]. |
Why This Matters
Procurement of the enantiopure (S)-form avoids the risk of confounding biological data from the inactive or off-target-active (R)-enantiomer, which is critical for reproducible structure-activity relationship (SAR) studies.
- [1] US Patent USRE39530E1 (reissue of US 6,410,790). 3-Amino-3-arylpropan-1-ol compounds, their preparation and use. Grünenthal GmbH. Priority 1999-04-07. View Source
- [2] Table 4.8, in 'Discovery and Development of Monoamine Transporter Ligands,' Adv Neurobiol. 2023;30:101–129. doi:10.1007/978-3-031-21054-9_4. IC50 data for biphenyl-substituted MAT inhibitors. View Source
